

A Comparative Guide to V2 Receptor Agonists: (S)-OPC-51803 vs. dDAVP

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Compound of Interest

Compound Name: (S)-OPC-51803

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent vasopressin V2 receptor agonists: **(S)-OPC-51803**, a nonpeptide agonist, and desmopressin (dDAVP), a synthetic peptide analogue of arginine vasopressin. This document outlines their respective performance in V2 receptor activation, supported by experimental data, to inform research and development in conditions such as central diabetes insipidus and nocturnal enuresis.

Executive Summary

(S)-OPC-51803 and dDAVP are both potent agonists of the vasopressin V2 receptor, a G protein-coupled receptor crucial for regulating water reabsorption in the kidneys. Activation of the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water permeability and reducing urine output.

While both compounds effectively stimulate this pathway, they exhibit key differences in their pharmacological profiles. dDAVP, a long-established therapeutic, demonstrates high affinity and potent activation of the V2 receptor. **(S)-OPC-51803**, a newer, orally active nonpeptide molecule, also shows significant V2 receptor agonism and selectivity. This guide delves into a quantitative comparison of their receptor binding affinities and functional potencies.

Data Presentation: In Vitro Pharmacological Profiles

The following tables summarize the quantitative data from a key comparative study by Nakamura et al. (2000), which evaluated both compounds in HeLa cells expressing human vasopressin receptor subtypes.[\[1\]](#)

Table 1: Receptor Binding Affinity (K_i, nM)

This table compares the binding affinity of **(S)-OPC-51803** and dDAVP to human vasopressin V₂, V_{1a}, and V_{1b} receptors. The inhibition constant (K_i) represents the concentration of the drug that inhibits 50% of the radioligand binding. A lower K_i value indicates a higher binding affinity.

Compound	V2 Receptor K _i (nM)	V1a Receptor K _i (nM)	V1b Receptor K _i (nM)	V2/V1a Selectivity Ratio
(S)-OPC-51803	91.9 ± 10.8	819 ± 39	>100,000	~8.9
dDAVP	3.12 ± 0.38	41.5 ± 9.9	13.7 ± 3.2	~13.3

Data presented as mean ± S.E.M. (n=6 for V₂ and V_{1a}; n=4 for V_{1b}).[\[1\]](#)

Table 2: Functional Agonism at the V₂ Receptor (cAMP Production)

This table shows the potency of each compound in activating the V₂ receptor, measured by the production of cyclic AMP (cAMP). The EC₅₀ value is the concentration of the agonist that produces 50% of the maximal response.

Compound	EC ₅₀ for cAMP Production (nM)
(S)-OPC-51803	189 ± 14
dDAVP	Not explicitly stated in the direct comparison, but is a full agonist.

Data presented as mean ± S.E.M. (n=6).[\[1\]](#)

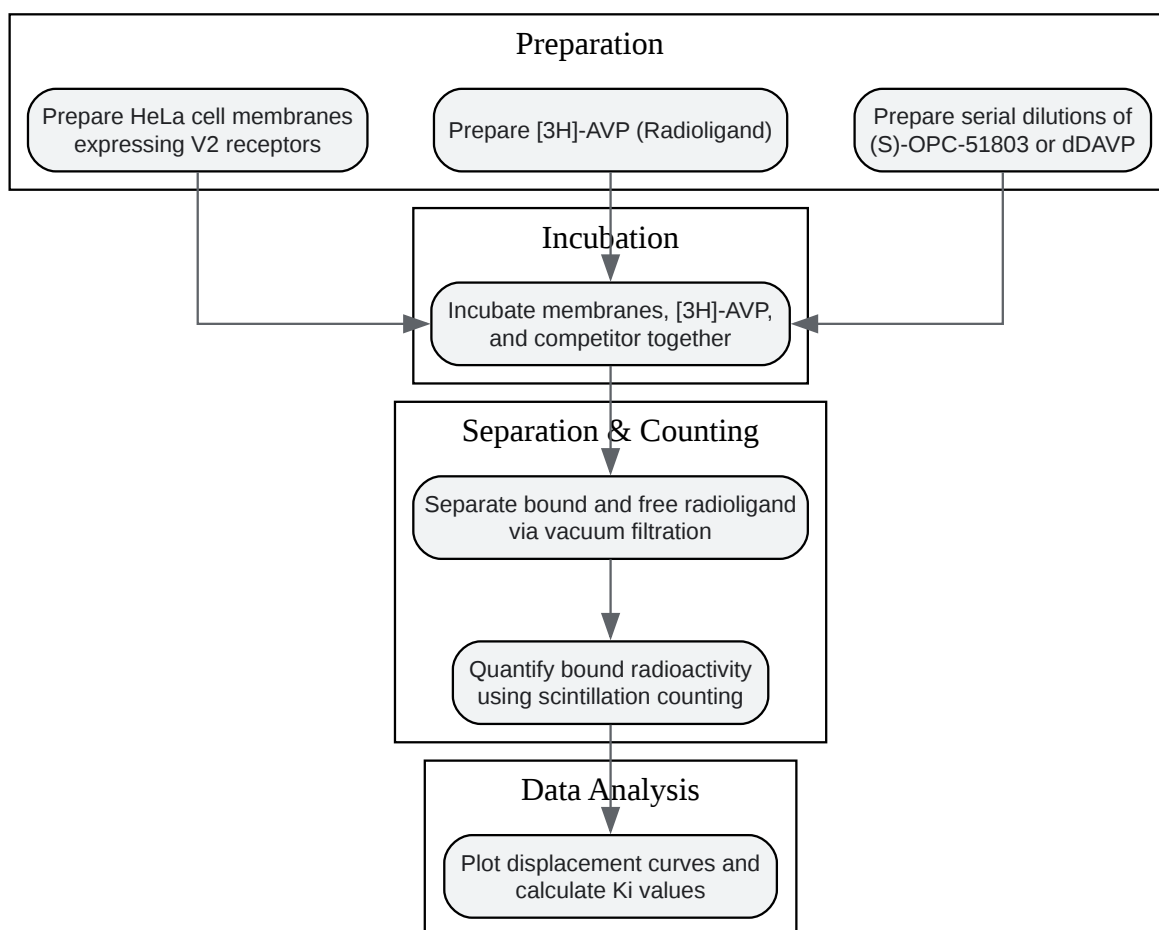
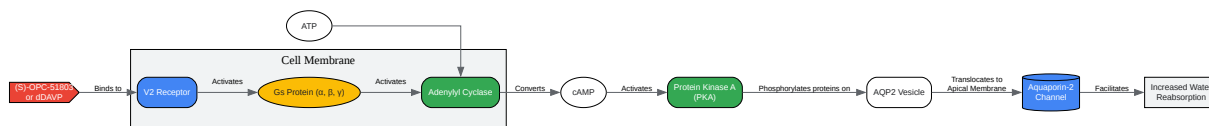
In Vivo Performance and Characteristics

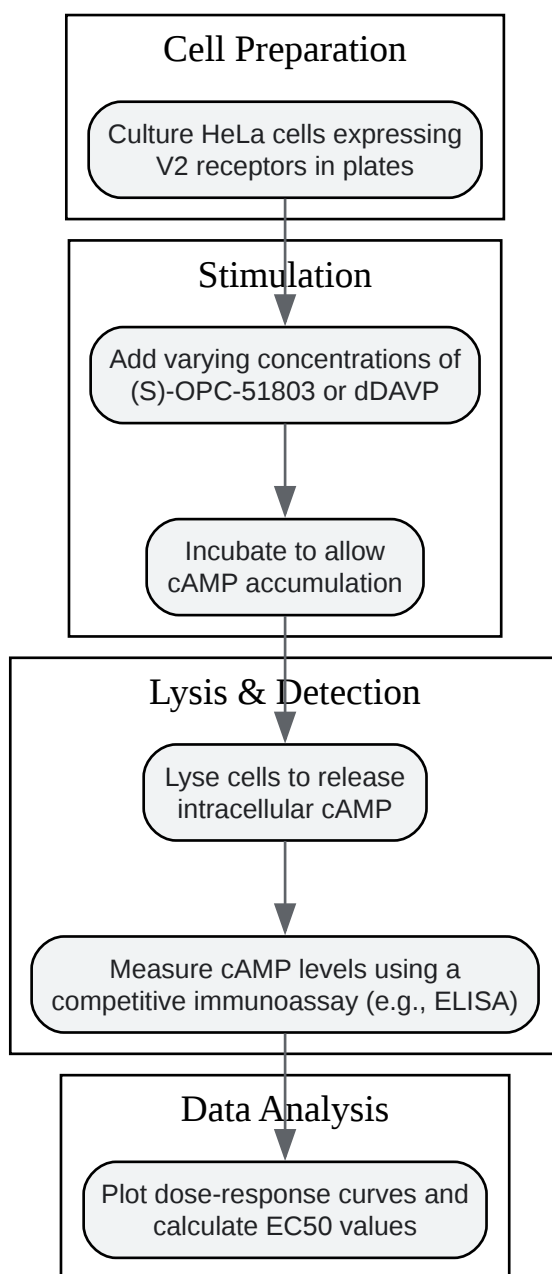
(S)-OPC-51803 has demonstrated significant antidiuretic action in vivo when administered orally to Brattleboro rats, a model for hereditary diabetes insipidus.[2] Oral administration of **(S)-OPC-51803** at doses of 0.03 and 0.3 mg/kg led to a significant decrease in urinary frequency and volume.[2] This highlights a key advantage of **(S)-OPC-51803** as an orally bioavailable nonpeptide agonist.[3]

dDAVP is a well-established therapeutic agent for central diabetes insipidus and other related conditions.[4][5] It is typically administered intravenously, subcutaneously, or intranasally due to its peptide nature and low oral bioavailability.[6] dDAVP exhibits potent and prolonged antidiuretic effects.[6]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.





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- To cite this document: BenchChem. [A Comparative Guide to V2 Receptor Agonists: (S)-OPC-51803 vs. dDAVP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601090#s-opc-51803-vs-ddavp-for-v2-receptor-activation]

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